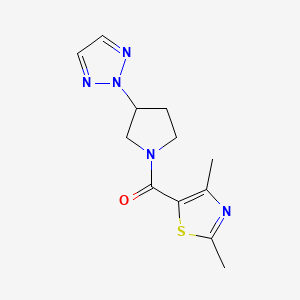
(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)(2,4-Dimethylthiazol-5-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science: It might be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.
Receptor Binding: It might bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: It might be used in diagnostic assays.
Industry
Agriculture: The compound could be used in the development of new agrochemicals.
Manufacturing: It might be used in the synthesis of other complex molecules.
Wirkmechanismus
Target of Action
Compounds containing similar moieties such as thiazole and triazole have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
It’s known that the thiazole and triazole moieties in the compound can interact with biological targets in multiple ways . For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with the target, while the sulfur atom in the thiazole ring can participate in hydrophobic interactions .
Biochemical Pathways
Compounds containing thiazole and triazole moieties are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the biological target .
Biochemische Analyse
Biochemical Properties
The 1,2,3-triazole ring in (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds
Molecular Mechanism
Molecular docking studies of similar compounds suggest potential binding interactions with biomolecules and possible effects on enzyme inhibition or activation
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole, pyrrolidine, and thiazole rings, followed by their coupling. Common synthetic routes might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction or through the cyclization of appropriate precursors.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final step would involve coupling these rings together, possibly through amide bond formation or other suitable linkages.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could occur at the triazole or pyrrolidine rings.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at positions on the rings that are less sterically hindered.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: can be compared with other compounds containing triazole, pyrrolidine, and thiazole rings.
Uniqueness
Structural Features: The specific arrangement of the triazole, pyrrolidine, and thiazole rings.
Biological Activity: Unique interactions with biological targets.
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-11(19-9(2)15-8)12(18)16-6-3-10(7-16)17-13-4-5-14-17/h4-5,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMJBOQDIILCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

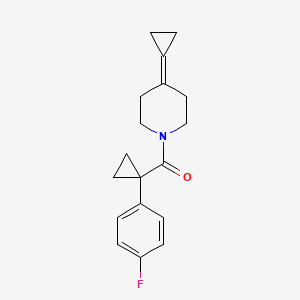
![4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2434702.png)
![[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2434704.png)
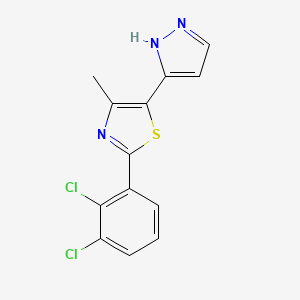
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)

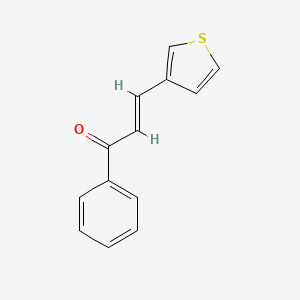
![N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2434713.png)
![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B2434717.png)
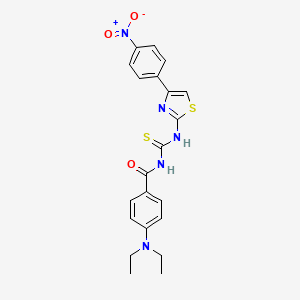
![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)
![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)
